molecular formula C7H12FN B13167019 8-Fluoro-3-azabicyclo[3.2.1]octane

8-Fluoro-3-azabicyclo[3.2.1]octane

Cat. No.: B13167019
M. Wt: 129.18 g/mol
InChI Key: UWAFQEJUAHJCMU-UHFFFAOYSA-N
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Description

8-Fluoro-3-azabicyclo[3.2.1]octane is a bicyclic compound that belongs to the family of tropane alkaloids.

Preparation Methods

The synthesis of 8-Fluoro-3-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-Fluoro-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

8-Fluoro-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and exerting its biological effects.

Comparison with Similar Compounds

8-Fluoro-3-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

8-fluoro-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C7H12FN/c8-7-5-1-2-6(7)4-9-3-5/h5-7,9H,1-4H2

InChI Key

UWAFQEJUAHJCMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC1C2F

Origin of Product

United States

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